molecular formula C11H11BrO3 B1375300 1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-76-9

1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1375300
CAS No.: 1263365-76-9
M. Wt: 271.11 g/mol
InChI Key: RAUQOEJQBFSFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is utilized in the synthesis of various chemical compounds. For example, it's used in the synthesis of 3-(N-alkylamino)acetophenones through a reaction with lithium amides, yielding N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines (Albright & Lieberman, 1994).
  • It serves as an important intermediate in the production of fungicides like difenoconazole, showcasing its relevance in agricultural chemistry (Xie Wei-sheng, 2007).
  • This compound is also involved in the synthesis of anxiolytic agents, particularly in forming 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, demonstrating its application in medicinal chemistry (Liszkiewicz et al., 2006).

Material Science and Nanotechnology

  • In the field of material science, derivatives of this compound are used for the synthesis of enhanced brightness, emission-tuned nanoparticles, indicating its utility in developing advanced materials for various applications (Fischer, Baier, & Mecking, 2013).

Properties

IUPAC Name

1-(3-bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-3-1-2-8(6-9)10(13)7-11-14-4-5-15-11/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQOEJQBFSFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.